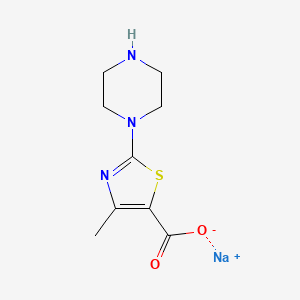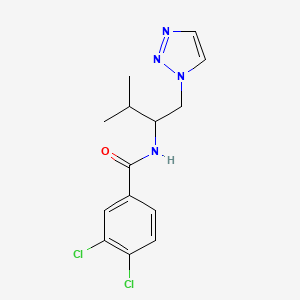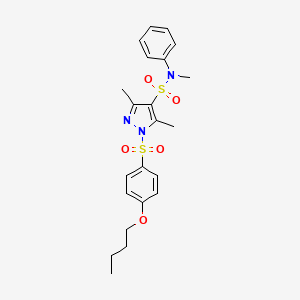![molecular formula C25H20N2O3 B2736815 3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892420-32-5](/img/no-structure.png)
3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmaceuticals. This compound is synthesized using various methods and has shown promising results in several studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of benzofuro[3,2-d]pyrimidine derivatives involves electrochemical oxidation processes in the presence of specific nucleophiles, showcasing an innovative approach to obtaining these compounds. The electrochemical synthesis method is highlighted for its efficiency, yielding products in good purity and quantity (Nematollahi & Goodarzi, 2002).
- Another study focused on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic properties. This research underlines the potential pharmaceutical applications of these derivatives, especially in the context of inflammation and pain management (Abu‐Hashem et al., 2020).
Biological Activity
- The exploration of the biological activities of these compounds is of significant interest. For instance, derivatives such as "6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione" have been investigated for their anti-HIV activities, showcasing the potential of these compounds in antiviral therapies (Tang et al., 2015).
- Another study synthesized 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and tested them for urease inhibition, which is crucial in the development of treatments for diseases caused by bacteria that utilize urease for pathogenesis. Some compounds demonstrated significant activity, highlighting the therapeutic potential of pyrimidine derivatives in this area (Rauf et al., 2010).
Structural and Computational Exploration
- Research on (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives emphasizes the combination of synthesis, structural and spectral analysis, and computational methods to elucidate the electronic structures of these compounds. Such studies are crucial for understanding the properties and reactivity of these molecules, which can inform their potential applications in various fields (Ashraf et al., 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 3-methylbenzaldehyde with 2-aminobenzophenone to form 3-methylbenzylidene-2-phenylbenzofuran-4(3H)-one. This intermediate is then reacted with benzylamine to form 3-benzyl-1-(3-methylbenzyl)benzofuran-4(3H)-one, which is subsequently cyclized with urea to form the final product.", "Starting Materials": [ "3-methylbenzaldehyde", "2-aminobenzophenone", "benzylamine", "urea" ], "Reaction": [ "Step 1: Condensation of 3-methylbenzaldehyde with 2-aminobenzophenone in the presence of a suitable catalyst to form 3-methylbenzylidene-2-phenylbenzofuran-4(3H)-one.", "Step 2: Reaction of 3-methylbenzylidene-2-phenylbenzofuran-4(3H)-one with benzylamine in the presence of a suitable catalyst to form 3-benzyl-1-(3-methylbenzyl)benzofuran-4(3H)-one.", "Step 3: Cyclization of 3-benzyl-1-(3-methylbenzyl)benzofuran-4(3H)-one with urea in the presence of a suitable catalyst to form 3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
892420-32-5 |
Molekularformel |
C25H20N2O3 |
Molekulargewicht |
396.446 |
IUPAC-Name |
3-benzyl-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H20N2O3/c1-17-8-7-11-19(14-17)16-26-22-20-12-5-6-13-21(20)30-23(22)24(28)27(25(26)29)15-18-9-3-2-4-10-18/h2-14H,15-16H2,1H3 |
InChI-Schlüssel |
AINRGHMWJSJKNF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-chloro-N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2736739.png)
![3-isobutyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2736740.png)


![6-Chloro-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2736745.png)

![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2736749.png)



